(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also has an acryloyl group attached to a piperidin-4-yl group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties . The acryloyl group could potentially participate in conjugation with the aromatic ring, affecting the compound’s electronic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The acryloyl group could potentially undergo addition reactions, while the benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .Scientific Research Applications
Chemical Reactions and Product Formation
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride, a compound related to the one , reacts with nucleophilic reagents containing nitrogen and sulfur to yield new acryloyl amides, imides, thioesters, and heterocyclic systems. These products have shown moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).
Antibacterial Activity
- N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the compound , have been synthesized and evaluated for their antibacterial potentials. Compounds in this class have shown moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017).
- Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to talented antibacterial activity (Khalid et al., 2016).
Enzyme Inhibition
- New N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, exhibiting promising activities. This demonstrates potential application in enzyme inhibition research (Khalid, 2012).
Cytotoxicity and Selective Toxicity
- 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogs, which share a similar structural motif with the compound , have been shown to exhibit selective toxicity for malignant cells, indicating their potential use in cancer research (Pati et al., 2008).
Antimicrobial Activity Against Plant Pathogens
- 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been evaluated for their antimicrobial activities against bacterial and fungal pathogens of tomato plants, demonstrating their potential use in agricultural research (Vinaya et al., 2009).
Photopolymerization Initiators
- Acrylated naphthalimide derivatives, similar in structure to the compound , have been developed as one-component visible light initiators for photopolymerization, suggesting their use in material science and polymer chemistry (Yang et al., 2018).
Future Directions
properties
IUPAC Name |
2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-19-17(21)11-27(23,24)14-6-8-20(9-7-14)18(22)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,10,14H,6-9,11-12H2,1H3,(H,19,21)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGPRZRRDKIID-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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